N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide (CAS: 1185000-17-2) is a synthetic acetamide derivative with a molecular formula of C₂₄H₂₆ClN₅O₃S and a molecular weight of 500.01 g/mol . Its structure features:
- A pyrazine core substituted with a sulfanyl-linked acetamide group.
- A piperazine ring at the pyrazine-3-position, bearing a 2-methoxyphenyl substituent.
- A 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen.
This compound is available for research purposes, with its synthesis likely involving coupling reactions between functionalized pyrazine and piperazine intermediates, followed by sulfanyl-acetamide derivatization .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(15-18(20)25)28-22(31)16-34-24-23(26-9-10-27-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXDWJBWFOZISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural complexity includes a chloro and methoxy substitution on the phenyl ring, a piperazine moiety, and a pyrazine ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine and pyrazine have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In one study, compounds structurally related to pyrazinamide were synthesized and tested against Mycobacterium tuberculosis H37Ra, showing IC50 values ranging from 1.35 to 2.18 μM, indicating potent anti-tubercular activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Compounds containing sulfanyl groups have demonstrated activity as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases. The synthesized derivatives showed strong inhibitory effects against AChE, suggesting that the target compound may exhibit similar properties .
Cytotoxicity Studies
Cytotoxicity assays performed on human embryonic kidney cells (HEK-293) revealed that many derivatives of similar structures were non-toxic at effective concentrations. This is crucial for the therapeutic viability of any new drug candidate .
Study 1: Antitubercular Activity
In a systematic evaluation of substituted benzamide derivatives, compounds analogous to this compound were found to exhibit significant activity against Mycobacterium tuberculosis. The study highlighted the importance of the piperazine and pyrazine moieties in enhancing biological activity .
Study 2: Enzyme Inhibition
Another study focused on the synthesis of 5-{1-[(4-chlorophenyl)sulfonyl]} derivatives demonstrated that compounds with similar structural motifs were effective AChE inhibitors. The binding interactions with bovine serum albumin (BSA) indicated their pharmacological effectiveness and potential therapeutic applications in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Variations and Implications
Heterocyclic Core :
- The target compound’s pyrazine ring (vs. pyridine in 9a or triazole in ) may influence π-π stacking interactions in biological targets. Pyrazine’s electron-deficient nature could enhance binding to aromatic residues in enzymes.
Piperazine Substituents :
- The 2-methoxyphenyl group on piperazine (target) contrasts with 3-trifluoromethylbenzoyl (9a) or 3-chlorophenyl (). Methoxy groups improve solubility, while trifluoromethyl or chloro substituents increase lipophilicity and metabolic stability .
Sulfanyl-Acetamide Linkage :
- The CH₂SCO-NH-aryl motif is conserved across analogs but varies in substituents. For example, the dichlorobenzyl group in may enhance halogen bonding compared to the target’s chloro-methoxyphenyl.
Molecular Weight and Drug-Likeness :
- The target (500.01 g/mol) and analogs (422–558 g/mol) fall within the acceptable range for small-molecule drugs. Higher molecular weights (e.g., 9a at 558 g/mol) may reduce oral bioavailability .
Research Findings and Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
